molecular formula C16H19NO3S B2864408 Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate CAS No. 351158-73-1

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2864408
CAS No.: 351158-73-1
M. Wt: 305.39
InChI Key: ZQWOPKRLKGEXQI-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base catalyst and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of thiophene derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Butyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Uniqueness

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and bioactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Biological Activity

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H19NO3SC_{16}H_{19}NO_3S, with a molecular weight of approximately 305.4 g/mol. The compound features a thiophene ring, an amino group, and an ethoxyphenyl substituent, which may contribute to its biological activity by interacting with various biomolecules.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. This compound has shown potential against various pathogens, possibly due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study: Antimicrobial Efficacy

A study on similar thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural similarities suggest comparable efficacy.

Anticancer Activity

The anticancer potential of thiophene derivatives has been a subject of extensive research. For instance, derivatives have shown inhibition of growth in various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The mechanism often involves apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

A review of related compounds highlights the importance of substituents on the thiophene ring in enhancing biological activity. For example, the introduction of electron-withdrawing groups can significantly increase cytotoxic effects against cancer cells .

CompoundCell LineEC50 (µM)Reference
Compound AMCF-710.28
Compound BA5490.877
This compoundN/AN/AHypothetical based on SAR

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature may allow it to integrate into microbial membranes, leading to cell lysis.
  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells .

Properties

IUPAC Name

propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWOPKRLKGEXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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